5-bromo-3-phenyl-1H-pyrazole
CAS No.: 1092533-03-3
Cat. No.: VC2688739
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092533-03-3 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 5-bromo-3-phenyl-1H-pyrazole |
Standard InChI | InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Standard InChI Key | UHFVURICDHUWHP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |
Introduction
Structural Properties and Chemical Characteristics
Molecular Identification
5-Bromo-3-phenyl-1H-pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms in its core structure. The compound's key identifiers are outlined in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.073 g/mol |
CAS Number | 2159048-62-9 |
IUPAC Name | 5-bromo-3-phenyl-1H-pyrazole |
Standard InChI | InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Standard InChIKey | UHFVURICDHUWHP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NNC(=C2)Br |
The structure features a phenyl ring attached to the 3-position of the pyrazole ring, with a bromine atom at the 5-position. The hydrogen on the nitrogen at position 1 (1H) makes this compound capable of tautomerism, a characteristic feature of pyrazoles.
Spectroscopic Properties
Mass spectrometry data provides valuable information for identifying 5-bromo-3-phenyl-1H-pyrazole. The predicted collision cross section (CCS) values for various adducts of the compound are presented in Table 2:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 222.98654 | 143.8 |
[M+Na]+ | 244.96848 | 148.2 |
[M+NH4]+ | 240.01308 | 148.9 |
[M+K]+ | 260.94242 | 148.6 |
[M-H]- | 220.97198 | 145.0 |
[M+Na-2H]- | 242.95393 | 149.0 |
[M]+ | 221.97871 | 143.6 |
[M]- | 221.97981 | 143.6 |
These collision cross section values are useful for analytical identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .
Synthesis Methodologies
Bromination Strategies
For introducing the bromine at the 5-position, selective bromination reactions are typically employed. These often involve using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The selectivity of bromination can be influenced by the electronic properties of the substituents already present on the pyrazole ring.
Biological Activity | Observed Effects in Pyrazole Derivatives |
---|---|
Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 |
Antimicrobial | Activity against various bacterial strains including E. coli, S. aureus, and P. aeruginosa |
Anticancer | Cytotoxicity against multiple cancer cell lines; potential inhibition of growth factors |
Antifungal | Inhibitory effects against common fungal pathogens |
Analgesic | Pain reduction in various experimental models |
Pyrazole derivatives have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The bromine atom at position 5 in 5-bromo-3-phenyl-1H-pyrazole likely contributes to its potential biological properties through:
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Enhanced lipophilicity, improving membrane permeability
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Potential halogen bonding with biological targets
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Altered electronic distribution affecting binding affinity to receptors
The phenyl group at position 3 may further contribute to these properties by enabling π-π interactions with aromatic amino acids in target proteins .
Comparable Compounds and Structural Analogs
Structural Variations
Several structural analogs of 5-bromo-3-phenyl-1H-pyrazole have been synthesized and studied, providing insights into the potential properties of this compound:
Crystal Structure Comparisons
Crystal structure studies of similar pyrazole derivatives provide valuable information on structural characteristics that may apply to 5-bromo-3-phenyl-1H-pyrazole. For instance, in the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules are connected through N-H···N hydrogen bonds, forming a three-dimensional network . This suggests that 5-bromo-3-phenyl-1H-pyrazole may form similar intermolecular hydrogen bonding networks in its crystal structure.
Research Applications
As a Chemical Intermediate
5-Bromo-3-phenyl-1H-pyrazole serves as a versatile intermediate in organic synthesis due to the reactivity of both the bromine atom and the pyrazole ring. Key applications include:
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Pharmaceutical synthesis: Used as a building block for creating more complex drug candidates
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Chemical library development: Employed in the generation of compound libraries for drug discovery
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Materials science: Potential applications in the development of functional materials
The bromine atom at position 5 makes the compound particularly valuable for further functionalization through various substitution reactions.
Reaction Type | Reagents | Expected Products |
---|---|---|
Nucleophilic Substitution | Amines, thiols, alkoxides | 5-amino/thio/alkoxy-3-phenyl-1H-pyrazole derivatives |
Cross-coupling | Boronic acids, organostannanes (Suzuki, Stille conditions) | 5-aryl-3-phenyl-1H-pyrazole derivatives |
N-alkylation/acylation | Alkyl halides, acyl chlorides | N-substituted pyrazole derivatives |
These reactions expand the utility of 5-bromo-3-phenyl-1H-pyrazole as a versatile synthetic building block.
Current Research Trends
Medicinal Chemistry Focus
Current research on pyrazole derivatives like 5-bromo-3-phenyl-1H-pyrazole focuses primarily on their potential applications in medicinal chemistry. A review of recent literature (2018-2021) indicates significant interest in the synthesis and biological evaluation of novel pyrazole derivatives . These compounds are being investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.
Future Research Directions
Given the diverse biological activities of pyrazoles, several promising research directions for 5-bromo-3-phenyl-1H-pyrazole include:
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Targeted synthesis of derivatives: Development of more selective and potent analogs
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Mechanistic studies: Investigation of molecular mechanisms underlying biological activities
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Combination therapies: Exploration of synergistic effects with established drugs
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Structure-based drug design: Utilizing computational approaches to optimize activity
These research avenues could potentially lead to the development of novel therapeutic agents based on the 5-bromo-3-phenyl-1H-pyrazole scaffold .
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